molecular formula C14H18ClN3O3S B15134544 5-(1,4-diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one;hydrochloride

5-(1,4-diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one;hydrochloride

Cat. No.: B15134544
M. Wt: 343.8 g/mol
InChI Key: ZPOZXFFSIZJZGR-UHFFFAOYSA-N
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Description

5-(1,4-Diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one;hydrochloride is a chemical compound with the molecular formula C14H18ClN3O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diazepane ring and an isoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one;hydrochloride typically involves multiple steps. . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(1,4-Diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. Reaction conditions often involve specific temperatures, pressures, and inert atmospheres to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(1,4-Diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,4-diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound’s structure allows it to bind to active sites and modulate the activity of target proteins, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,4-Diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one;hydrochloride is unique due to its specific structural features and the presence of the sulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18ClN3O3S

Molecular Weight

343.8 g/mol

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one;hydrochloride

InChI

InChI=1S/C14H17N3O3S.ClH/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17;/h1,3-5,7,12,15H,2,6,8-10H2;1H

InChI Key

ZPOZXFFSIZJZGR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3C2=CC=NC3=O.Cl

Origin of Product

United States

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